molecular formula C14H10Cl2N2OS B5093499 2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B5093499
M. Wt: 325.2 g/mol
InChI Key: SMUYNLUMXSCYOF-UHFFFAOYSA-N
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Description

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is a complex organic compound that features a phenol group substituted with dichloro and thiadiazole moieties

Properties

IUPAC Name

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-9-6-10(12(19)11(16)7-9)14-18-17-13(20-14)8-4-2-1-3-5-8/h1-7,14,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYNLUMXSCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(S2)C3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenol with a thiadiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrothiadiazole derivatives from reduction, and various substituted phenol derivatives from nucleophilic substitution .

Scientific Research Applications

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can interact with metal ions and enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is unique due to the presence of both dichloro and thiadiazole moieties, which confer distinct chemical reactivity and biological activity.

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